molecular formula C13H22INO3 B1375670 tert-Butyl 2-(iodomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 1160246-84-3

tert-Butyl 2-(iodomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No. B1375670
M. Wt: 367.22 g/mol
InChI Key: BYWOAGRBPWRFSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “tert-Butyl 2-(iodomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate” is a complex organic molecule. However, there is limited information available about this specific compound. It seems to be related to other compounds such as “tert-Butyl 7-Oxo-2-azaspiro [3.5]nonane-2-carboxylate” and “2,7-Diazaspiro [3.5]nonane-7-carboxylic Acid tert-Butyl Ester”, which are used in the preparation of diaminopyrimidines as EGFR inhibitors and in the synthesis of RET kinase inhibitors respectively12.



Synthesis Analysis

Unfortunately, there is no specific information available on the synthesis of “tert-Butyl 2-(iodomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate”. However, related compounds such as “Tert-butyl 2-oxo-7-azaspiro [3.5]nonane-7-carboxylate” have been synthesized and their information is available3.



Molecular Structure Analysis

The molecular structure of “tert-Butyl 2-(iodomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate” is not directly available. However, related compounds like “Tert-butyl 2-oxo-7-azaspiro [3.5]nonane-7-carboxylate” have their molecular structures available3.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “tert-Butyl 2-(iodomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate”. However, a related compound “2-氧代-7-氮杂螺 [3.5]壬烷-7-甲酸叔丁酯” can be prepared from “4‑氧基哌啶‑1‑羧酸叔丁酯” by first preparing “4‑甲烯基哌啶‑1‑羧酸叔丁酯”, and then reacting it with "三氯乙酰氯"4.



Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 2-(iodomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate” are not directly available. However, related compounds like “Tert-butyl 2-oxo-7-azaspiro [3.5]nonane-7-carboxylate” have their properties listed3.


Scientific Research Applications

Synthesis and Structural Analysis

  • This compound has been utilized in the synthesis of spirocyclic 3-oxotetrahydrofurans, which are important for the preparation of biologically active heterocyclic compounds (Moskalenko & Boev, 2012).
  • Efficient synthetic routes have been developed for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, offering a convenient entry point to novel compounds (Meyers et al., 2009).

Applications in Chemistry and Drug Design

  • Research has focused on the synthesis of a spirocyclic oxetane-fused benzimidazole using a similar compound, demonstrating the compound's relevance in novel chemical syntheses (Gurry, McArdle, & Aldabbagh, 2015).
  • Studies on the one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones highlight the utility of related compounds in creating novel chemical structures (Huynh, Nguyen, & Nishino, 2017).

Molecular Structure Determination

  • NMR spectroscopy has been applied to assign the absolute configuration of related spirocyclic compounds, underscoring the importance of these compounds in stereochemical analysis (Jakubowska et al., 2013).

Safety And Hazards

The safety and hazards of “tert-Butyl 2-(iodomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate” are not known. However, a related compound “tert-Butyl 2,7-diazaspiro [3.5]nonane-2-carboxylate hydrochloride” is known to be harmful by inhalation, in contact with skin, and if swallowed5.


Future Directions

There is no specific information available on the future directions of “tert-Butyl 2-(iodomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate”. However, the related compounds are being used in the preparation of various inhibitors, indicating potential applications in medicinal chemistry12.


properties

IUPAC Name

tert-butyl 2-(iodomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22INO3/c1-12(2,3)18-11(16)15-6-4-13(5-7-15)8-10(9-14)17-13/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWOAGRBPWRFSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(O2)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(iodomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 2-(iodomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 2-(iodomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Reactant of Route 3
tert-Butyl 2-(iodomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Reactant of Route 4
tert-Butyl 2-(iodomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Reactant of Route 5
tert-Butyl 2-(iodomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Reactant of Route 6
tert-Butyl 2-(iodomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.